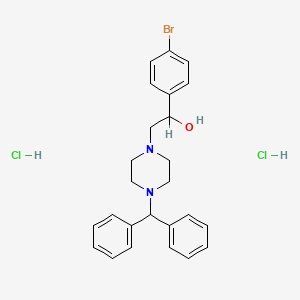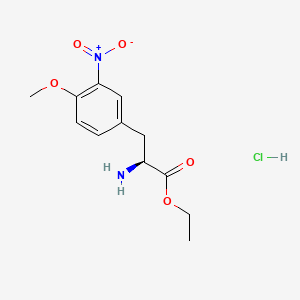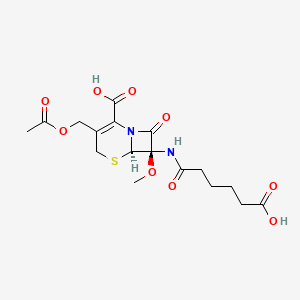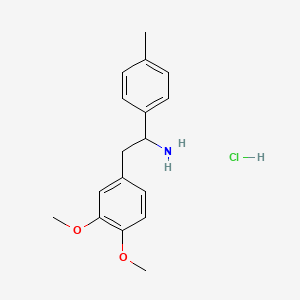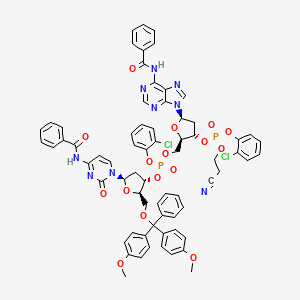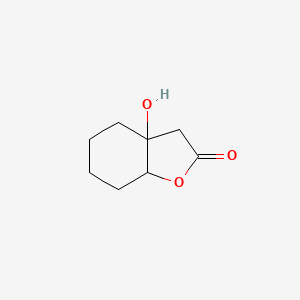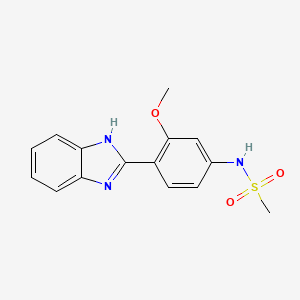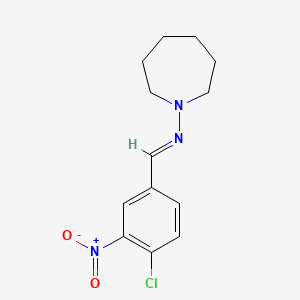
Nilotinib hydrochloride dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nilotinib hydrochloride dihydrate is a small-molecule tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia (CML) that is resistant to imatinib. It is marketed under the brand name Tasigna and is known for its efficacy in targeting the BCR-ABL protein, a fusion protein that drives the proliferation of leukemic cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nilotinib hydrochloride dihydrate involves multiple steps, starting from the basic building blocksOne of the key steps involves the reaction of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves crystallization techniques to ensure the stability and purity of the compound. The process is designed to produce a stable crystalline form that can withstand various stress conditions, such as elevated temperatures and humidity .
Analyse Des Réactions Chimiques
Types of Reactions
Nilotinib hydrochloride dihydrate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Applications De Recherche Scientifique
Nilotinib hydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various proteins.
Biology: Employed in cell biology research to understand the mechanisms of cell signaling and proliferation.
Medicine: Primarily used in the treatment of chronic myelogenous leukemia, but also being investigated for other types of cancer and diseases.
Industry: Utilized in the pharmaceutical industry for the development of new therapeutic agents
Mécanisme D'action
Nilotinib hydrochloride dihydrate exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the proliferation of leukemic cells. The compound also targets other kinases, such as c-KIT and platelet-derived growth factor receptor (PDGFR), contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in the treatment of CML.
Dasatinib: A multi-targeted kinase inhibitor with a broader spectrum of activity.
Bosutinib: A dual kinase inhibitor targeting both BCR-ABL and SRC family kinases.
Uniqueness
Nilotinib hydrochloride dihydrate is unique in its high specificity for the BCR-ABL protein and its ability to overcome resistance to imatinib. It also has a favorable safety profile and is effective in patients who have failed other treatments .
Propriétés
Numéro CAS |
923289-71-8 |
|---|---|
Formule moléculaire |
C28H27ClF3N7O3 |
Poids moléculaire |
602.0 g/mol |
Nom IUPAC |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;dihydrate;hydrochloride |
InChI |
InChI=1S/C28H22F3N7O.ClH.2H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;2*1H2 |
Clé InChI |
SDOLNFCUZATHSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


